α-(Methylaminomethyl)benzyl alcohol is a potential substrate for studies involving phenylethanolamine-N-methyltransferase.
N-methylphenylethanolamine is an alkaloid that is ethanolamine having the phenyl group at the 1-position and a methyl group attached to the nitrogen. It has been isolated from Halostachys caspica. It has a role as a human metabolite and a plant metabolite. It is an alkaloid and a member of phenylethanolamines. It is a conjugate base of a N-methylphenylethanolaminium.
N-Methylphenylethanolamine, also known as (+-)-halostachine or 2-(methylamino)-1-phenylethanol, belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. N-Methylphenylethanolamine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa).
N-methylphenylethanolamine
CAS No.: 6589-55-5
Cat. No.: VC1571590
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6589-55-5 |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 2-(methylamino)-1-phenylethanol |
| Standard InChI | InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3 |
| Standard InChI Key | ZCTYHONEGJTYQV-UHFFFAOYSA-N |
| SMILES | CNCC(C1=CC=CC=C1)O |
| Canonical SMILES | CNCC(C1=CC=CC=C1)O |
| Melting Point | 74-76°C |
Introduction
Chemical Structure and Properties
Nomenclature and Alternative Names
N-methylphenylethanolamine is documented in scientific literature under several names:
Structural Characteristics
N-methylphenylethanolamine is structurally classified as a β-hydroxy-phenethylamine, specifically a phenylethanolamine . The presence of the hydroxy-group on the benzylic carbon creates a chiral center, resulting in the compound existing in two enantiomeric forms (d- and l-N-methylphenylethanolamine) or as a racemic mixture . In nature, it is found as a single stereoisomer, but synthetic versions are typically available as racemates .
The molecular structure gives N-methylphenylethanolamine properties similar to related compounds such as phenylethanolamine. Like its structural relatives, it possesses amine characteristics, making it a weak base capable of forming salts with acids .
Physical Properties
N-methylphenylethanolamine in its pure form appears as a colorless solid . While comprehensive physical data specific to N-methylphenylethanolamine is limited in the available literature, we can draw some parallels from the structurally similar phenylethanolamine. The latter forms salts including the hydrochloride (m.p. 212°C) and the sulfate (m.p. 239-240°C) . Phenylethanolamine hydrochloride has a recorded pKa of 8.90 at 25°C at a concentration of 10mM .
Natural Occurrence
Plant Sources
The first discovery of N-methylphenylethanolamine was in the halophytic plant Halostachys caspica (synonym Halostachys belangeriana) from the Amaranthaceae family . The compound was initially isolated by Syrneva, although the structure was first reported incorrectly and later corrected by Menshikov and Rubinstein .
Additional plant sources that contain N-methylphenylethanolamine include:
Presence in Animal Tissues
The presence of N-methylphenylethanolamine in rat brain was implied by experiments conducted by Saavedra and Axelrod . More broadly, the compound exists in various living organisms, ranging from bacteria to humans . It serves as a substrate for phenylethanolamine N-methyl transferase, an enzyme involved in the conversion of norepinephrine to epinephrine, particularly in the adrenal gland .
Synthesis and Production Methods
Several methods have been documented for the synthesis of N-methylphenylethanolamine, particularly in its racemic form. One "classical" synthesis approach described by Durden and colleagues begins with acetophenone . The process involves:
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Bromination of the methyl group of acetophenone using bromine to produce α-bromoacetophenone
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Reaction of α-bromoacetophenone with N-methylbenzylamine to form an amino-ketone
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Reduction of the amino-ketone using lithium aluminium hydride to create the corresponding amino-alcohol
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Removal of the N-benzyl group via catalytic hydrogenation using palladium on charcoal
Biochemical Role and Function
Relationship to Phenylethanolamine N-methyl Transferase
N-methylphenylethanolamine plays a role in biochemical pathways related to the enzyme phenylethanolamine N-methyl transferase (PNMT). This enzyme is crucial for epinephrine biosynthesis, representing the final enzymatic step in this pathway . N-methylphenylethanolamine serves as a substrate for this enzyme, though with different relative activity compared to other substrates.
Research data on substrate specificity shows that when phenylethanolamine's relative activity is set at 100%, phenylethylamine shows poor substrate activity at 28%, while normethanephrine demonstrates better activity at 50% . This substrate specificity is an important criterion for identifying N-methyl transferase activity.
Tissue Distribution of Related Enzymatic Activity
The highest concentrations of PNMT are found in the adrenal gland, but the enzyme is also present in other tissues including brown adipose tissue and myometrial tissues, albeit at much lower levels . Research has quantified this difference, showing that adrenal gland activity of PNMT was measured to be 1000-fold greater than lung activity on a per mg protein basis and 250-fold greater when expressed per mg wet weight .
Table 1: Relative PNMT Activity Across Different Tissues
| Tissue | Relative Activity | Notes |
|---|---|---|
| Adrenal Gland | Highest (reference) | Primary site of epinephrine synthesis |
| Brown Adipose | Low but significant | Secondary site of activity |
| Myometrial Tissue | Low but significant | Secondary site of activity |
| Lung | Very low (1/1000 of adrenal) | Measured on per mg protein basis |
Source: Adapted from research findings in Nature article
Developmental Patterns
Enzyme activity related to N-methylphenylethanolamine metabolism shows developmental patterns. Research demonstrates that PNMT activity increases during development, with measurements showing an increase from a mean of 132 pmole/(mg protein·h) at 0 days gestation to 326 pmole/(mg protein·h) in newborn animals between 1-4 days of age (r = 0.571, P < 0.05) . This indicates a significant maturation of the epinephrine synthesis pathway during development.
Substrate Specificity Studies
Studies on substrate specificity provide insight into how N-methylphenylethanolamine interacts with enzymatic systems. When tested alongside other potential substrates for N-methylating activity, different compounds show varying degrees of activity.
Table 2: Relative Activity of Different Substrates for PNMT
| Substrate | Relative Activity (%) |
|---|---|
| Phenylethanolamine | 100 |
| Normethanephrine | 50 |
| Phenylethylamine | 28 |
Source: Adapted from substrate specificity studies
These differences in substrate affinity are important for understanding the biochemical role of N-methylphenylethanolamine and its place in metabolic pathways.
Inhibition Studies
Research has examined the interaction of compounds related to N-methylphenylethanolamine with PNMT using specific pharmacologic inhibitors. Two compounds, SKF 64139 and SKF 29661, were tested for their ability to inhibit purified fetal lung and adrenal PNMT .
SKF 64139 showed substantial inhibition of adrenal PNMT at 10 μM concentration. SKF 29661 was less effective but still demonstrated significant inhibition at a final concentration of 100 μM . These inhibition studies help elucidate the structure-activity relationships relevant to N-methylphenylethanolamine's biochemical pathways.
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